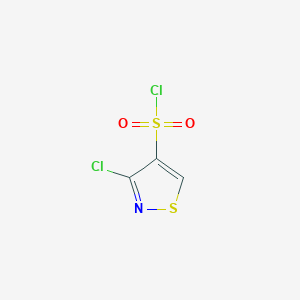
3-Chloro-1,2-thiazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,2-thiazole-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C₃HCl₂NO₂S₂. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-thiazole-4-sulfonyl chloride typically involves the chlorination of 1,2-thiazole-4-sulfonyl chloride. One common method includes the reaction of 1,2-thiazole-4-sulfonyl chloride with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfonamides, and other heterocyclic compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Chloro-1,2-thiazole-4-sulfonyl chloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. The compound can also participate in electrophilic aromatic substitution reactions, where the thiazole ring acts as an electron-rich center .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-thiazole-4-sulfonyl chloride: Similar in structure but differs in the position of the chlorine atom.
4-Chloro-1,3-thiazole-2-sulfonyl chloride: Another structural isomer with different reactivity.
1,3,4-Thiadiazole derivatives: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
3-Chloro-1,2-thiazole-4-sulfonyl chloride is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
89502-17-0 |
|---|---|
Molecular Formula |
C3HCl2NO2S2 |
Molecular Weight |
218.1 g/mol |
IUPAC Name |
3-chloro-1,2-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C3HCl2NO2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H |
InChI Key |
SJDMWFBKJAVNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















